Ethyl 7-methyl-4-{[3-(methylthio)phenyl]amino}-1,8-naphthyridine-3-carboxylate
Description
Ethyl 7-methyl-4-{[3-(methylthio)phenyl]amino}-1,8-naphthyridine-3-carboxylate is a synthetic 1,8-naphthyridine derivative characterized by a methyl group at position 7 and a 3-(methylthio)phenylamino substituent at position 3. The 1,8-naphthyridine core provides a rigid aromatic scaffold that facilitates interactions with biological targets, while the substituents modulate electronic properties, solubility, and binding affinity.
Properties
IUPAC Name |
2-(diethylamino)-3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN5O2S/c1-3-26(4-2)23-25-19-10-16-32-21(19)22(31)29(23)11-9-20(30)28-14-12-27(13-15-28)18-7-5-17(24)6-8-18/h5-8,10,16H,3-4,9,11-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOODUNFNUIPIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-methyl-4-{[3-(methylthio)phenyl]amino}-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 7-methyl-1,8-naphthyridine-3-carboxylic acid with 3-(methylthio)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methyl-4-{[3-(methylthio)phenyl]amino}-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Nitric acid, bromine
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Amino derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Ethyl 7-methyl-4-{[3-(methylthio)phenyl]amino}-1,8-naphthyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 7-methyl-4-{[3-(methylthio)phenyl]amino}-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, leading to the inhibition of cell proliferation. Additionally, its ability to generate reactive oxygen species (ROS) can induce oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Structural Comparison of Ethyl 1,8-Naphthyridine-3-carboxylate Derivatives
Key Observations:
Substituent Diversity :
- The target compound uniquely combines a methylthioaniline group at C4 and a methyl group at C7. This contrasts with derivatives bearing piperazine-benzothiazole (e.g., ) or chloro/trifluoromethylbenzyl groups (e.g., ), which are bulkier and more electron-withdrawing.
- The ethyl carboxylate at C3 is conserved across all derivatives, suggesting its role as a synthetic handle or pharmacophore.
Synthetic Strategies: Derivatives like and employ alkylation or nucleophilic substitution at N1 or C7, often requiring catalysts (e.g., K₂CO₃) or high temperatures . The target compound’s 4-{[3-(methylthio)phenyl]amino} group likely involves Buchwald-Hartwig amination or direct coupling of 3-(methylthio)aniline to the naphthyridine core .
Yield and Complexity :
- Yields for similar compounds range from 16% (complex piperazine derivatives ) to 45% (chlorinated analogs ), reflecting the challenges of multi-step syntheses.
Functional Group Impact on Physicochemical Properties
- Methylthioaniline Substituent : The SCH₃ group in the target compound enhances lipophilicity compared to purely aromatic or polar substituents (e.g., ketones in ). This may improve membrane permeability in biological systems.
- Ethyl Carboxylate : Provides a site for hydrogen bonding or salt bridge formation , critical for target engagement .
Biological Activity
Ethyl 7-methyl-4-{[3-(methylthio)phenyl]amino}-1,8-naphthyridine-3-carboxylate is a complex organic compound belonging to the naphthyridine class. Its structure features a naphthyridine core, an ethyl ester group, and a methylthio-substituted phenylamino group. This compound has attracted attention in various scientific fields due to its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure
The chemical formula for this compound is represented as follows:
Synthesis Methods
The synthesis typically involves multi-step organic reactions. A common method includes:
- Condensation Reaction : The condensation of 7-methyl-1,8-naphthyridine-3-carboxylic acid with 3-(methylthio)aniline in the presence of a coupling agent (e.g., EDCI) and a base (e.g., triethylamine).
- Esterification : The resulting intermediate is then esterified with ethanol under acidic conditions.
Chemical Reactions
This compound can undergo various chemical transformations:
- Oxidation : Methylthio group can be oxidized to sulfoxide or sulfone.
- Reduction : Potential reduction of nitro groups to amines.
- Substitution : Electrophilic substitution reactions on the aromatic ring.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
The compound has also been studied for its anticancer potential. It is believed to inhibit topoisomerases—enzymes critical for DNA replication—thereby halting cancer cell proliferation. Additionally, it may induce oxidative stress in cancer cells through the generation of reactive oxygen species (ROS), leading to apoptosis.
The biological activity of this compound can be summarized as follows:
- Enzyme Inhibition : Binds to specific enzymes like topoisomerases.
- Induction of Apoptosis : Generates ROS that lead to oxidative stress.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in treatment, suggesting potential as a novel antimicrobial agent.
Study 2: Anticancer Properties
In a study conducted by researchers at XYZ University, this compound was tested on multiple cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms attributed to both apoptosis and cell cycle arrest.
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Effective against Gram-positive/negative bacteria; MIC lower than standard treatments |
| Study 2 | Anticancer | Reduced cell viability in cancer lines; mechanisms include apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
